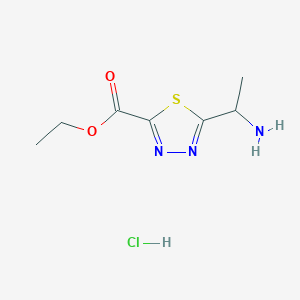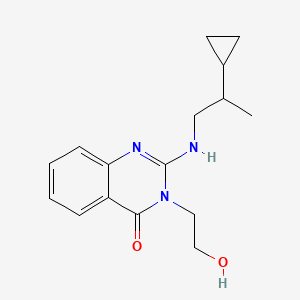
(5-Amino-1,3-dihydropyrazol-2-yl)-(3-fluoro-1-adamantyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Amino-1,3-dihydropyrazol-2-yl)-(3-fluoro-1-adamantyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. This compound is a derivative of adamantane, which is a bicyclic organic compound that has been extensively studied for its unique structural and chemical properties.
Mécanisme D'action
The mechanism of action of (5-Amino-1,3-dihydropyrazol-2-yl)-(3-fluoro-1-adamantyl)methanone is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that (5-Amino-1,3-dihydropyrazol-2-yl)-(3-fluoro-1-adamantyl)methanone can affect various biochemical and physiological processes in the body. It has been found to modulate the immune system, reduce oxidative stress, and inhibit the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (5-Amino-1,3-dihydropyrazol-2-yl)-(3-fluoro-1-adamantyl)methanone is its potential as a lead compound for the development of new drugs. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of (5-Amino-1,3-dihydropyrazol-2-yl)-(3-fluoro-1-adamantyl)methanone. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to explore its potential as a tool for studying cellular processes and signaling pathways. Additionally, further studies are needed to optimize the synthesis of this compound and to develop more efficient methods for its production.
Méthodes De Synthèse
The synthesis of (5-Amino-1,3-dihydropyrazol-2-yl)-(3-fluoro-1-adamantyl)methanone involves the reaction of 3-fluoro-1-adamantylamine with ethyl acetoacetate in the presence of hydrazine hydrate. The resulting product is then treated with acetic acid to obtain the final compound.
Applications De Recherche Scientifique
This compound has been studied for its potential application in medicinal chemistry, particularly in the development of new drugs. Researchers have found that (5-Amino-1,3-dihydropyrazol-2-yl)-(3-fluoro-1-adamantyl)methanone exhibits antitumor, antibacterial, and antiviral activities. It has also been found to inhibit the growth of cancer cells and reduce inflammation.
Propriétés
IUPAC Name |
(5-amino-1,3-dihydropyrazol-2-yl)-(3-fluoro-1-adamantyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c15-14-6-9-3-10(7-14)5-13(4-9,8-14)12(19)18-2-1-11(16)17-18/h1,9-10,17H,2-8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMVYYBOKOQPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(NN1C(=O)C23CC4CC(C2)CC(C4)(C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1,3-dihydropyrazol-2-yl)-(3-fluoro-1-adamantyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-4-cyclobutyloxybenzamide](/img/structure/B7437600.png)
![N-(1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7437617.png)
![N-(1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethyl)-2,2,5-trimethyl-1,3-dioxane-5-carboxamide](/img/structure/B7437625.png)
![2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7437632.png)
![N-[4-(difluoromethoxy)phenyl]-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B7437637.png)
![3-(3-Methoxy-1,2-thiazol-4-yl)-5-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B7437644.png)
![2-(2-methylpropyl)-5-[2-(5-methyl-1,4-thiazepan-4-yl)-2-oxoethyl]-1H-pyrazol-3-one](/img/structure/B7437650.png)
![6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide](/img/structure/B7437656.png)
![1-[3,3-Bis(hydroxymethyl)pyrrolidin-1-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B7437659.png)
![N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437664.png)

